Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester
Description
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester (CAS 86071-21-8) is a sulfonamide-functionalized benzoic acid derivative characterized by:
- A methyl ester group at the carboxylic acid position.
- A sulfonamide moiety (-SO₂NH-) at the 2-position of the benzene ring.
- An isopropyl (1-methylethyl) amino substituent on the sulfonamide group .
This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl ester and isopropyl group) and hydrogen-bonding capacity (via the sulfonamide and ester groups).
Properties
IUPAC Name |
methyl 2-(propan-2-ylsulfamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(2)12-18(15,16)13-10-7-5-4-6-9(10)11(14)17-3/h4-8,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPVTMCNLOJJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388624 | |
| Record name | Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86071-21-8 | |
| Record name | Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The sulfonamide group is introduced through a subsequent reaction with an appropriate sulfonyl chloride and an amine, such as isopropylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Substituent Variations on the Sulfonamide Group
(a) Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester (CAS 32087-05-1)
- Key Differences: Replaces the isopropyl amino group with a methylsulfonyl (-SO₂CH₃) substituent.
- Impact :
- Applications : Used in pharmaceuticals and materials science for thermal stability and optical performance .
(b) Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester (CAS 1195768-19-4)
- Key Differences : Features a 2,6-difluorophenyl sulfonamide group and an additional fluorine at the 2-position of the benzene ring.
- Synthetic Complexity: Fluorination requires specialized reagents, impacting scalability .
2.2. Variations in Ester Groups and Benzene Ring Substitutions
(a) Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester
- Key Differences: Contains a 3,4-dimethoxybenzoyl amino group and a hydroxyl (-OH) substituent at the 3-position.
- Impact :
(b) 4-Nitrohistidine methyl ester (CAS 918943-21-2)
- Key Differences : A nitrohistidine derivative with a methyl ester but lacking the sulfonamide group.
- Impact: Reactivity: The nitro group (-NO₂) introduces redox activity, useful in prodrug design but increases toxicity risks .
2.3. Substituent Position and Similarity Scoring
- Structural Similarity Analysis :
- Using Tanimoto scores (atom pair fingerprint method), methyl-substituted analogues in the meta position exhibit 100% similarity to the target compound, while toluene (lacking functional groups) scores 40% .
- Key Insight : Substituent position (e.g., ortho vs. para) significantly affects molecular recognition and bioactivity .
Physicochemical and Toxicological Profiles
Biological Activity
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester (CAS No. 38758-15-5) is a compound with significant biological activity. Its structure includes a benzoic acid core modified with an isopropylsulfamoyl group, which contributes to its pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 258.34 g/mol |
| Density | 1.398 g/cm³ |
| Boiling Point | 422.1 °C at 760 mmHg |
| LogP | 2.584 |
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, potentially inhibiting growth. A study highlighted that related compounds demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting a broad spectrum of antibacterial action .
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been extensively studied. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, a derivative exhibited an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy against certain cancer types .
Anti-inflammatory Effects
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. In animal models, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of benzoic acid derivatives against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential as an alternative treatment for resistant infections .
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, benzoic acid derivatives were tested on various cancer cell lines. The results showed that compounds with the isopropylsulfamoyl modification had enhanced cytotoxic effects compared to non-modified versions. This suggests that structural modifications can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
